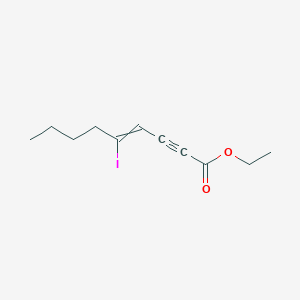
Ethyl 5-iodonon-4-en-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-iodonon-4-en-2-ynoate is an organic compound with the molecular formula C11H15IO2. It is a derivative of non-4-en-2-ynoic acid, where the hydrogen atom at the fifth position is replaced by an iodine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an ester functional group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodonon-4-en-2-ynoate typically involves the iodination of a suitable precursor. One common method is the reaction of non-4-en-2-ynoic acid with iodine and a suitable oxidizing agent, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like silver nitrate to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistency and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-iodonon-4-en-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne and alkene groups can be selectively reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or partially reduced alkenes.
Aplicaciones Científicas De Investigación
Ethyl 5-iodonon-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of novel therapeutic agents due to its ability to undergo diverse chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-iodonon-4-en-2-ynoate involves its ability to participate in various chemical reactions due to the presence of multiple functional groups. The iodine atom can act as a leaving group in substitution reactions, while the alkyne and alkene groups can undergo addition and reduction reactions. These properties make it a valuable tool in synthetic chemistry for constructing complex molecular architectures.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-bromonon-4-en-2-ynoate
- Ethyl 5-chloronon-4-en-2-ynoate
- Ethyl 5-fluoronon-4-en-2-ynoate
Uniqueness
Ethyl 5-iodonon-4-en-2-ynoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct electronic properties that can influence the outcome of chemical transformations. Additionally, the combination of alkyne, alkene, and ester functional groups in a single molecule offers a versatile platform for further chemical modifications.
Propiedades
Número CAS |
919123-78-7 |
|---|---|
Fórmula molecular |
C11H15IO2 |
Peso molecular |
306.14 g/mol |
Nombre IUPAC |
ethyl 5-iodonon-4-en-2-ynoate |
InChI |
InChI=1S/C11H15IO2/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h8H,3-5,7H2,1-2H3 |
Clave InChI |
BXSYYVLOVBGJGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC#CC(=O)OCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


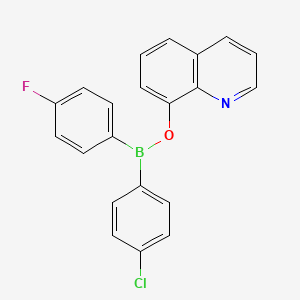

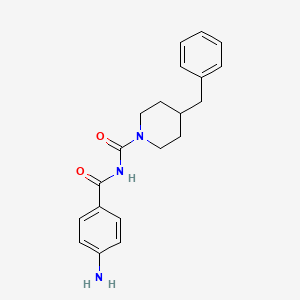
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
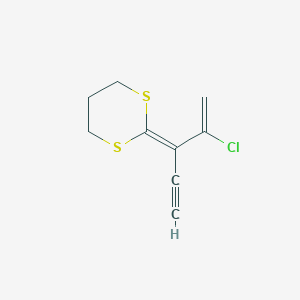
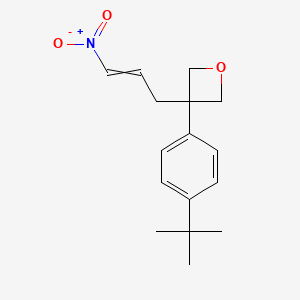
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
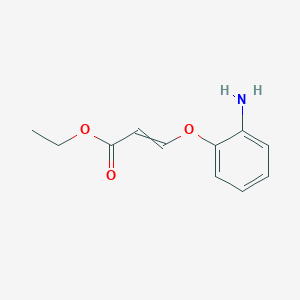
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
